Aluminum citrate

概述

描述

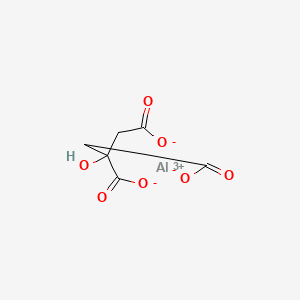

Aluminum citrate is a chemical compound with the formula AlC₆H₅O₇. It is a white, crystalline salt produced by mixing aluminium chloride hexahydrate and citric acid . This compound is known for its various applications in different fields, including the oil industry and medicine.

准备方法

Synthetic Routes and Reaction Conditions: Aluminum citrate can be synthesized by adding citric acid to aluminium chloride, with the pH adjusted using ammonium hydroxide or sodium hydroxide . The formation of mono or polynuclear species depends on factors such as the OH/Al ratio, pH, and reaction time .

Industrial Production Methods: A stable aluminium citrate solution can be prepared by mixing an aluminium-chloride compound with an aqueous solution of citrate. The pH of the mixture is adjusted to a level of about 5.0 to 9.0 . This solution can be used as a liquid or dried for shipping and use at remote locations.

化学反应分析

Types of Reactions: Aluminum citrate undergoes various chemical reactions, including complex formation and substitution reactions. It can form complexes such as ammonium aluminium citrate by reacting with ammonium hydroxide .

Common Reagents and Conditions:

Complex Formation: this compound reacts with ammonium hydroxide to form ammonium aluminium citrate.

Substitution Reactions: It can react with metals like lead, forming a layer of charged metallic aluminium.

Major Products:

Ammonium Aluminium Citrate: Formed by mixing aluminium nitrate nonahydrate, citric acid, and ammonium hydroxide.

Metallic Aluminium: Formed by reacting aluminium citrate with metals like lead.

科学研究应用

Renal Health

Aluminum citrate has been investigated for its protective effects against kidney damage, particularly in the context of calcium oxalate monohydrate (COM) crystallization, a significant contributor to kidney stones. A study demonstrated that this compound significantly inhibited the cytotoxicity of COM in human proximal tubule cells, reducing cell death and hemolysis in erythrocytes. The mechanism involves a physico-chemical interaction with COM crystals, preventing their aggregation and subsequent kidney injury .

Table 1: Effects of this compound on Kidney Cell Toxicity

| Parameter | Control Group | This compound Group |

|---|---|---|

| Lactate Dehydrogenase Leakage | High | Low |

| Cell Viability | Low | High |

| Hemolysis Rate | High | Low |

Enhanced Aluminum Absorption

Research indicates that this compound enhances gastrointestinal absorption of aluminum, particularly in patients undergoing hemodialysis. This effect can lead to elevated serum aluminum levels and necessitates caution in its use among renal failure patients .

Case Study: Aluminum Absorption in Hemodialysis Patients

- Findings : Increased absorption of aluminum when citrate is co-administered.

- Implications : Caution advised in using aluminum-containing compounds in renal patients.

Oil Recovery

This compound is utilized as a crosslinking agent in enhanced oil recovery processes. It improves the efficiency of water flooding techniques by reducing the permeability of subterranean formations to water, thereby optimizing oil extraction from reservoirs .

Table 2: Application of this compound in Oil Recovery

| Application | Effect | Reference |

|---|---|---|

| Crosslinking Agent | Reduces water permeability | US Patent 5559263A |

| Enhanced Oil Recovery Efficiency | Increases oil recovery rates | US Patent 5559263A |

Color Regulation in Flowers

This compound is employed in horticulture for regulating the color of hydrangea flowers. By adjusting the pH and aluminum ion concentration, it facilitates the transformation of flower color from red or pink to blue, enhancing their market value .

Table 3: Impact of this compound on Hydrangea Color Change

| Treatment Concentration (g/L) | Color Change Time (days) | Vase Life (days) |

|---|---|---|

| 0.55 | 2 | 10 |

| 1.1 | 2 | 12 |

| Control | N/A | 8 |

作用机制

Aluminum citrate exerts its effects by forming complexes with various ions. It can replace calcium ions in calcium citrate complexes, leading to increased phosphorus levels in the kidneys . This mechanism is associated with its potential to cause chronic renal failure and its suspected link to Alzheimer’s disease .

相似化合物的比较

Aluminium Acetate: Another aluminium compound used in various applications.

Ammonium Aluminium Citrate: Formed by reacting aluminium citrate with ammonium hydroxide.

Uniqueness: Aluminum citrate is unique due to its ability to form stable complexes and its wide range of applications in different fields. Its role as a crosslinker in the oil industry and its potential medical applications set it apart from other aluminium compounds .

属性

CAS 编号 |

813-92-3 |

|---|---|

分子式 |

C6H8AlO7 |

分子量 |

219.10 g/mol |

IUPAC 名称 |

aluminum;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI 键 |

GPDXEQOKQXLJCK-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al] |

Key on ui other cas no. |

31142-56-0 |

Pictograms |

Irritant; Health Hazard |

同义词 |

aluminum citrate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。